

Human PD-L1 inhibitor III peptide sequence and structure

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Compound of Interest

Compound Name: Human PD-L1 inhibitor III

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Human PD-L1 Inhibitor III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **Human PD-L1 Inhibitor III** peptide, a potential therapeutic agent in the field of cancer immunotherapy. This document consolidates available data on its sequence, and structure, alongside detailed experimental protocols relevant to its characterization.

Core Peptide Information

Human PD-L1 Inhibitor III is a synthetic peptide designed to modulate the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. While some commercial suppliers describe it as a human PD-L1 inhibitor, others state that it binds to human PD-1 to inhibit the PD-1/PD-L1 interaction. This ambiguity in the precise binding partner requires empirical validation.

Table 1: Physicochemical Properties of **Human PD-L1 Inhibitor III**

Property	Value
Sequence (Single Letter Code)	TEKDYRHGNIRMKLAYDL
Sequence (Three Letter Code)	Thr-Glu-Lys-Asp-Tyr-Arg-His-Gly-Asn-Ile-Arg-Met-Lys-Leu-Ala-Tyr-Asp-Leu
Molecular Formula	C ₉₇ H ₁₅₅ N ₂₉ O ₂₉ S ₁
Molecular Weight	2223.70 g/mol
Structure	Linear Peptide

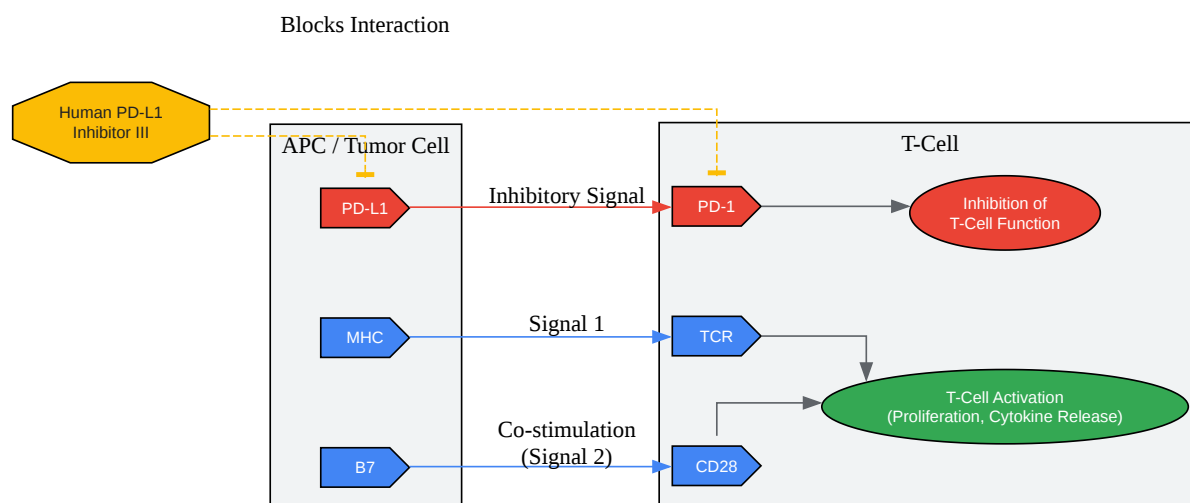
Quantitative Data

As of the latest available information, specific quantitative binding data, such as the dissociation constant (K_D) or IC₅₀ values for **Human PD-L1 Inhibitor III**, are not publicly available in peer-reviewed literature. For comparison, other peptide inhibitors of the PD-1/PD-L1 pathway have reported K_D values ranging from nanomolar to low micromolar concentrations[1][2][3]. For instance, the peptide Ar5Y_4 was reported to have a K_D value of 1.38 ± 0.39 μM for binding to human PD-1[1]. Another peptide, PPL-C, exhibited a binding affinity (K_D) of 0.75 μM for human PD-L1[2]. A macrocyclic peptide, PD-1/PD-L1-IN 3, which binds to PD-L1, has an IC₅₀ of 5.60 nM for inhibiting the PD-1/PD-L1 interaction[4].

Researchers are encouraged to perform empirical testing to determine the precise binding kinetics and inhibitory concentrations for **Human PD-L1 Inhibitor III**.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Engagement of PD-1 on activated T-cells by its ligand PD-L1, which can be expressed on tumor cells, leads to the inhibition of T-cell effector functions, allowing cancer cells to evade immune surveillance. **Human PD-L1 Inhibitor III** is designed to disrupt this interaction, thereby restoring anti-tumor immunity.



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Figure 1. PD-1/PD-L1 signaling pathway and the inhibitory mechanism of **Human PD-L1 Inhibitor III**.

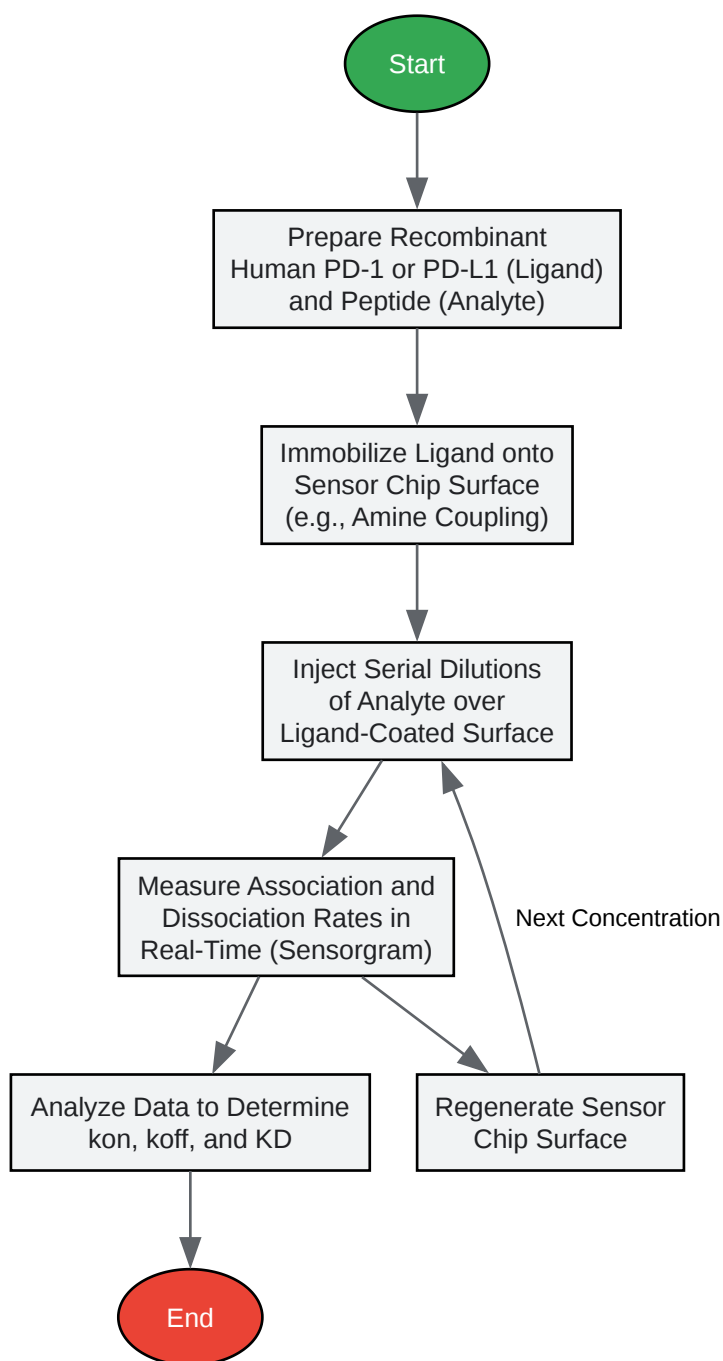
Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize peptide inhibitors of the PD-1/PD-L1 pathway.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of binding kinetics and affinity of a peptide inhibitor to its target protein (either PD-1 or PD-L1).

Experimental Workflow for SPR Analysis



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Figure 2. Workflow for determining peptide-protein binding affinity using SPR.

Methodology:

- Reagent Preparation:

- Recombinant human PD-1 or PD-L1 (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
- **Human PD-L1 Inhibitor III** peptide (analyte) is dissolved in a suitable running buffer (e.g., HBS-EP+) to create a dilution series (e.g., 0.1 μ M to 10 μ M).
- Immobilization:
 - The surface of a sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - The ligand is injected over the activated surface to allow for covalent immobilization via amine coupling.
 - The surface is then deactivated using ethanolamine.
- Binding Analysis:
 - The running buffer is flowed over the sensor surface to establish a stable baseline.
 - Each concentration of the analyte is injected over the surface for a defined association time, followed by a dissociation phase with only the running buffer.
 - The change in the refractive index, proportional to the mass of bound analyte, is recorded as a sensorgram.
- Data Analysis:
 - The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_D = k_d/k_a$).

Enzyme-Linked Immunosorbent Assay (ELISA) for PD-1/PD-L1 Inhibition

This protocol describes a competitive ELISA to measure the ability of the peptide to inhibit the interaction between PD-1 and PD-L1.

Experimental Workflow for Competitive ELISA

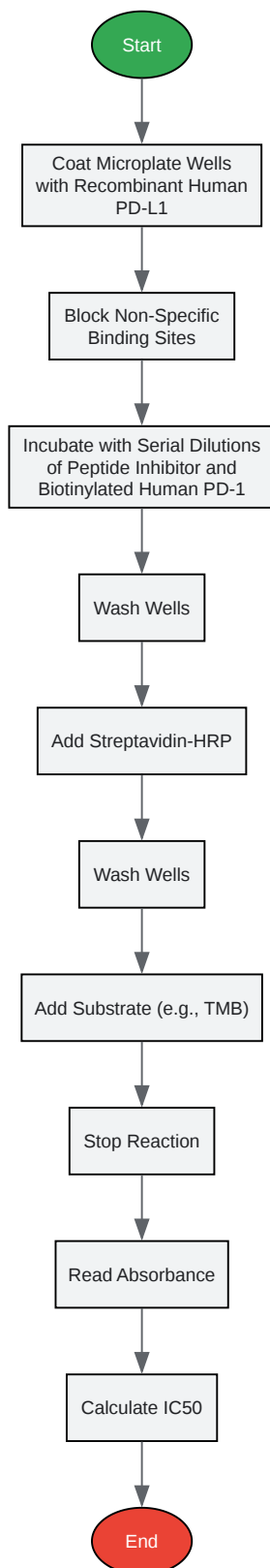
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Figure 3. Workflow for assessing PD-1/PD-L1 inhibition using a competitive ELISA.

Methodology:

- Plate Coating:
 - Microplate wells are coated with recombinant human PD-L1 (e.g., 1-2 µg/mL in PBS) and incubated overnight at 4°C.
- Blocking:
 - The wells are washed and blocked with a blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific binding.
- Competition Reaction:
 - Serial dilutions of the **Human PD-L1 Inhibitor III** peptide are added to the wells.
 - A constant concentration of biotinylated recombinant human PD-1 is immediately added to all wells.
 - The plate is incubated to allow for competitive binding.
- Detection:
 - The wells are washed, and Streptavidin-HRP conjugate is added, which binds to the biotinylated PD-1 captured by the immobilized PD-L1.
 - After another wash, a chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of PD-1/PD-L1 interaction.
- Data Analysis:
 - The reaction is stopped, and the absorbance is measured.
 - The percentage of inhibition is calculated for each peptide concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Structure

The primary structure of **Human PD-L1 Inhibitor III** is its linear amino acid sequence, TEKDYRHGNIIRMKLAYDL. Currently, there is no publicly available data on the experimentally determined three-dimensional structure of this peptide. Computational modeling could be employed to predict its solution-state conformation.

Conclusion

Human PD-L1 Inhibitor III is a peptide with the potential to disrupt the PD-1/PD-L1 immune checkpoint. While its sequence and basic physicochemical properties are known, a comprehensive understanding of its biological activity requires further investigation. Key areas for future research include the definitive identification of its binding partner (PD-1 or PD-L1), quantification of its binding affinity and inhibitory potency, and elucidation of its three-dimensional structure. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and other peptide-based immune checkpoint inhibitors.

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